Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a piperidine ring, which is further substituted with a cyanopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Introduction of the Cyanopyridine Group: The piperidine intermediate is then reacted with a cyanopyridine derivative. This step often requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution.
Carbamoylation: The next step involves the introduction of the carbamoyl group. This can be done using carbamoyl chlorides or isocyanates under mild conditions.
Esterification: Finally, the benzoate ester is formed through esterification reactions, typically using methanol and an acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyanopyridine moiety, converting the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester and cyanopyridine positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.
Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the cyanopyridine moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The piperidine ring and cyanopyridine moiety are likely involved in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((1-(2-cyanopyridin-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate
- Methyl 4-(((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate
Uniqueness
Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is unique due to the specific positioning of the cyanopyridine moiety, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets, potentially offering distinct pharmacological profiles.
Properties
IUPAC Name |
methyl 4-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-21(27)17-6-4-16(5-7-17)20(26)24-14-15-8-11-25(12-9-15)19-18(13-22)3-2-10-23-19/h2-7,10,15H,8-9,11-12,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTNCSBOACPVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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